molecular formula C11H13FO B7846409 1-(2-Fluorophenyl)pentan-2-one CAS No. 150322-70-6

1-(2-Fluorophenyl)pentan-2-one

Cat. No.: B7846409
CAS No.: 150322-70-6
M. Wt: 180.22 g/mol
InChI Key: GMMMQJLGYDGODB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)pentan-2-one is a fluorinated aromatic ketone with a pentan-2-one backbone substituted at the first carbon with a 2-fluorophenyl group. Its structure combines a ketone functional group at the second carbon of a five-carbon chain and a fluorine atom at the ortho position of the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-withdrawing nature of fluorine, which influences reactivity and stability.

Properties

IUPAC Name

1-(2-fluorophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMMQJLGYDGODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306485
Record name 1-(2-Fluorophenyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150322-70-6
Record name 1-(2-Fluorophenyl)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150322-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Scientific Research Applications

1-(2-Fluorophenyl)pentan-2-one has multiple applications across various scientific domains:

Medicinal Chemistry

The compound is a candidate for drug development due to its potential biological activity. The fluorine atom enhances binding affinity and selectivity towards biological targets such as enzymes and receptors. This property is particularly relevant in designing compounds aimed at treating specific diseases by modulating biochemical pathways.

Research indicates that this compound and its derivatives may exhibit various biological activities, including:

  • Antimicrobial Properties : Potential efficacy against bacterial strains.
  • Anti-inflammatory Effects : Influence on inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • CNS Activity : Investigated for psychoactive effects similar to other fluorinated compounds, suggesting potential use in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Drug Interaction Studies : Investigations into how this compound interacts with different receptors have shown promising results in enhancing therapeutic effects while minimizing side effects.
  • Comparative Studies : Research comparing this compound with structurally similar compounds has revealed unique reactivity patterns and pharmacological profiles that could lead to novel therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)pentan-2-one depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents
Compound Substituent on Phenyl Ketone Position Key Properties/Applications References
1-(Phenylsulfonyl)pentan-2-one Sulfonyl (-SO₂) C2 Melting point: 54–55°C; synthesized via nucleophilic substitution (68% yield). Used in asymmetric catalysis .
1-(5-Bromo-2-fluorophenyl)pentan-1-one Br (C5), F (C2) C1 Safety data highlights inhalation risks; industrial intermediate .
Valerophenone (1-Phenyl-1-pentanone) None C1 Common laboratory chemical; lower polarity due to ketone at C1 .
4-Methyl-1-phenylpentan-2-one Methyl (C4 of chain) C2 Structural isomerism affects boiling point and metabolic pathways .

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, bromo) increase reactivity in substitution reactions compared to unsubstituted phenyl groups .
  • Ketone position (C1 vs. C2) alters polarity and solubility. Valerophenone (C1 ketone) is less polar than C2 analogs, influencing its use in non-polar solvents .
Functional Group Variations
Compound Functional Group Key Properties/Applications References
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Pyrrolidine (C2) Psychoactive stimulant; blocks dopamine/norepinephrine transporters .
1-(5-Fluoro-2-methylphenyl)pentan-1-amine Amine (C1) Altered basicity; potential pharmaceutical intermediate .
5-(Pyridin-4-yl)pentan-2-one Pyridyl (C5 of chain) Heteroaromatic ring enhances solubility; synthesized via late-stage C–H functionalization (38% yield) .

Key Observations :

  • Pyrrolidine substituents (e.g., α-PVP) introduce significant pharmacological activity, unlike ketone-based analogs .
  • Amine vs. ketone functional groups shift applications from psychoactive substances (α-PVP) to industrial intermediates (1-(2-fluorophenyl)pentan-2-one) .

Key Observations :

  • Nucleophilic substitution (e.g., ) offers higher yields compared to catalytic C–H functionalization () .
  • Selective synthesis of C2 ketones remains challenging, as seen in the low selectivity (10%) for 5-(pyridin-4-yl)pentan-2-one .
Physical and Spectral Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Data References
1-(Phenylsulfonyl)pentan-2-one 54–55 1720 (C=O), 1142 (S=O) Not provided
Valerophenone Not provided ~1700 (C=O) ¹H NMR: δ 7.9–7.5 (m, 5H, Ar–H)
5-(Pyridin-4-yl)pentan-2-one Not provided Not provided ¹H NMR: δ 8.5 (d, 2H, Py–H)

Key Observations :

  • IR spectroscopy confirms ketone presence (1720–1700 cm⁻¹) in all analogs .
  • Sulfonyl groups introduce additional S=O stretching peaks (~1142 cm⁻¹) .

Key Observations :

  • Halogenated analogs (e.g., bromo-fluoro derivatives) pose specific inhalation hazards .

Biological Activity

1-(2-Fluorophenyl)pentan-2-one is an organic compound classified as a ketone, characterized by the presence of a carbonyl group adjacent to a phenyl ring with a fluorine atom in the ortho position. Its molecular formula is C_{11}H_{13}F O, and it has a molecular weight of 196.22 g/mol. The unique positioning of the fluorine atom significantly influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and drug discovery.

The biological activity of this compound can be attributed to its ability to modulate interactions with biological targets such as enzymes and receptors. The electronegative nature of the fluorine atom affects electron distribution within the molecule, which can enhance binding affinity and selectivity towards specific biological targets. This property is particularly relevant for developing compounds aimed at treating various diseases by targeting specific biochemical pathways.

Research Findings

Recent studies have indicated that this compound and its derivatives exhibit promising biological activities, including:

  • Antimicrobial Activity : Preliminary tests suggest that certain derivatives demonstrate inhibitory effects against various bacterial strains.
  • Antitumor Activity : Some studies have reported that compounds similar to this compound show potential in inhibiting tumor cell proliferation.
  • CNS Activity : The compound may influence neural activity, potentially serving as a lead for developing neuroactive agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of selected analogs:

Compound NameCAS NumberUnique FeaturesBiological Activity
1-(4-Fluorophenyl)pentan-2-one150322-73-9Fluorine at para positionVaries; may show different binding affinities
1-(4-Chlorophenyl)pentan-2-one150322-74-0Chlorine substituentPotentially altered biological activity
5-Bromo-1-(2-fluorophenyl)pentan-2-one1373350-56-1Bromine adds reactivityAntimicrobial properties observed
1-(3-Fluorophenyl)propan-2-one1737-19-5Different positional isomerVaries; potential CNS effects

This table illustrates how positional isomerism and substituent effects can lead to significant differences in biological activity among similar compounds.

Study on Antitumor Activity

A notable study explored the antitumor potential of this compound derivatives. Researchers synthesized a series of analogs and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxic effects, suggesting that fluorinated compounds could be valuable in developing new anticancer agents .

Antimicrobial Properties Investigation

Another study focused on the antimicrobial properties of this compound. The compound was tested against various bacterial strains, revealing significant antibacterial activity. This research highlights the potential use of this compound in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

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